1-(2-Fluorobenzoyl)-1,4-diazepane 1-(2-Fluorobenzoyl)-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 926213-29-8
VCID: VC4479324
InChI: InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2
SMILES: C1CNCCN(C1)C(=O)C2=CC=CC=C2F
Molecular Formula: C12H15FN2O
Molecular Weight: 222.263

1-(2-Fluorobenzoyl)-1,4-diazepane

CAS No.: 926213-29-8

Cat. No.: VC4479324

Molecular Formula: C12H15FN2O

Molecular Weight: 222.263

* For research use only. Not for human or veterinary use.

1-(2-Fluorobenzoyl)-1,4-diazepane - 926213-29-8

Specification

CAS No. 926213-29-8
Molecular Formula C12H15FN2O
Molecular Weight 222.263
IUPAC Name 1,4-diazepan-1-yl-(2-fluorophenyl)methanone
Standard InChI InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2
Standard InChI Key DFMUIGAXODDLLX-UHFFFAOYSA-N
SMILES C1CNCCN(C1)C(=O)C2=CC=CC=C2F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-(2-Fluorobenzoyl)-1,4-diazepane is an organic compound belonging to the diazepane class, which features a seven-membered ring containing two nitrogen atoms. The 2-fluorobenzoyl group is attached to the 1-position of the diazepane ring, introducing electronegativity and steric effects that influence its reactivity and binding affinity. Key properties include:

PropertyValue
IUPAC Name1,4-diazepan-1-yl-(2-fluorophenyl)methanone
Molecular FormulaC12H15FN2O\text{C}_{12}\text{H}_{15}\text{FN}_2\text{O}
Molecular Weight222.263 g/mol
CAS Number926213-29-8
SMILESC1CNCCN(C1)C(=O)C2=CC=CC=C2F
SolubilitySoluble in organic solvents

The fluorine atom at the ortho position of the benzoyl group enhances the compound’s metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile .

Structural Analysis

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the diazepane ring adopts a chair-like conformation, with the benzoyl group positioned axially. The fluorine atom participates in hydrogen bonding and dipole interactions, which may contribute to its binding with biological targets such as neurotransmitter receptors. The hydrochloride salt form (molecular weight: 258.72 g/mol) is commonly used to improve solubility and stability in aqueous solutions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1-(2-Fluorobenzoyl)-1,4-diazepane typically involves a two-step process:

  • Acylation of 1,4-Diazepane: 1,4-Diazepane reacts with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, yielding the free base.

  • Salt Formation: The free base is treated with hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization or column chromatography.

1,4-Diazepane+2-Fluorobenzoyl ChlorideBase1-(2-Fluorobenzoyl)-1,4-diazepaneHClHydrochloride Salt\text{1,4-Diazepane} + \text{2-Fluorobenzoyl Chloride} \xrightarrow{\text{Base}} \text{1-(2-Fluorobenzoyl)-1,4-diazepane} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial-Scale Optimization

Industrial production often employs continuous flow reactors to enhance yield (≥85%) and reduce reaction time. Process parameters such as temperature (0–5°C), solvent choice (tetrahydrofuran or ethyl acetate), and catalyst loading are optimized to minimize byproducts like N,N-dibenzoyl derivatives.

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

This compound serves as a key intermediate in synthesizing analogs for structure-activity relationship (SAR) studies. For example, substituting the fluorine with chlorine or methyl groups alters receptor selectivity, aiding in the development of targeted therapies .

Proteomics and Biochemical Assays

1-(2-Fluorobenzoyl)-1,4-diazepane hydrochloride is utilized in proteomic studies to investigate protein-ligand interactions. Its fluorescence properties enable tracking in cellular uptake assays, providing insights into blood-brain barrier permeability.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturePharmacological Profile
1-(4-Fluorobenzoyl)-1,4-diazepaneC12H15FN2O\text{C}_{12}\text{H}_{15}\text{FN}_2\text{O}Para-fluorine substitutionHigher MAO-B selectivity
1-(2-Chlorobenzoyl)-1,4-diazepaneC12H15ClN2O\text{C}_{12}\text{H}_{15}\text{ClN}_2\text{O}Chlorine instead of fluorineEnhanced metabolic stability
N-Benzyl-1,4-diazepaneC11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2No halogen substituentLower receptor affinity

The ortho-fluorine substitution in 1-(2-Fluorobenzoyl)-1,4-diazepane confers unique electronic effects, potentially optimizing binding to hydrophobic enzyme pockets compared to chloro or non-halogenated analogs .

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